Ethirimol

Integrated Pest Management Acarology Selective Toxicology

Source Ethirimol for integrated research and formulation development. This 2-aminopyrimidine is characterized by its specific activity against Erysiphales via adenosine deaminase inhibition, making it a superior partner in resistance management strategies for DMI-resistant cereal powdery mildew [evidence]. Its high compatibility with predatory mites like *N. californicus* and distinct pH-dependent soil bioavailability profile differentiate it from bupirimate and triazole alternatives. Ideal for developing novel seed treatment mixtures or rotational field programs.

Molecular Formula C11H19N3O
Molecular Weight 209.29 g/mol
CAS No. 23947-60-6
Cat. No. B033103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthirimol
CAS23947-60-6
SynonymsMilgo;  Milgo E;  Milstem;  Milstem Seed Dressing;  NSC 263491;  PP 149;  5-Butyl-2-(ethylamino)-6-methyl-4(3H)pyrimidinone;  5-Butyl-2-ethylamino-6-hydroxy-4-methylpyrimidine;  ETH 560;  5-Butyl-2-(ethylamino)-6-methyl-4(1H)-pyrimidinone
Molecular FormulaC11H19N3O
Molecular Weight209.29 g/mol
Structural Identifiers
SMILESCCCCC1=C(NC(=NC1=O)NCC)C
InChIInChI=1S/C11H19N3O/c1-4-6-7-9-8(3)13-11(12-5-2)14-10(9)15/h4-7H2,1-3H3,(H2,12,13,14,15)
InChIKeyBBXXLROWFHWFQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethirimol (CAS 23947-60-6) – A 2-Aminopyrimidine Systemic Fungicide for Powdery Mildew Control


Ethirimol is a systemic fungicide belonging to the 2-aminopyrimidine class, characterized by its specific activity against powdery mildew fungi (Erysiphales) [1]. It functions by inhibiting adenosine deaminase, an enzyme crucial for purine metabolism in fungi, thereby disrupting nucleic acid synthesis [2]. Ethirimol is notable for its physical properties including a melting point of 159-160°C and a molecular formula of C11H19N3O [3]. While primarily used as a seed treatment in cereals like barley and wheat, it is considered obsolete in the EU and UK due to regulatory non-approval, but may still be available in some regions [1]. The compound exhibits a low mammalian toxicity profile, with an oral LD50 of 4000 mg/kg in rats, but its environmental persistence, particularly in sandy soils with a half-life of less than 6 months, warrants consideration [2].

Why Ethirimol Cannot Be Interchanged with Other Pyrimidine or Triazole Fungicides


Interchanging ethirimol with its closest analogs, dimethirimol and bupirimate, or with other powdery mildew fungicides like triazoles, is not scientifically sound due to distinct differences in application profile, environmental fate, and resistance genetics. While all three 2-aminopyrimidines share a common mode of action, ethirimol is specifically optimized as a seed treatment, whereas bupirimate is used as a foliar spray, indicating divergent physicochemical properties and uptake pathways [1]. Furthermore, soil extraction studies reveal that ethirimol's recovery is dependent on both organic matter and pH, while bupirimate's recovery depends only on organic matter, leading to different bioavailability and residue profiles [2]. Critically, resistance to ethirimol is controlled by a complex, additive genetic system in powdery mildew populations, whereas triazole resistance is often linked to single-gene mutations in CYP51, resulting in different cross-resistance patterns and necessitating distinct resistance management strategies [3]. Therefore, substituting one for another without accounting for these differences can lead to control failures, unexpected environmental residues, or accelerated resistance development.

Quantitative Differentiation: Ethirimol's Evidence-Based Advantages Over Alternatives


Superior Selectivity to Predatory Mites Compared to Triazoles and Strobilurins

In acute toxicity assays using the leaf disk residual method, ethirimol exhibited a significantly higher safety coefficient for the predatory mite Neoseiulus californicus compared to three other powdery mildew fungicides. The safety coefficient of ethirimol (>631.578) was superior to that of myclobutanil (563.943) and pyraclostrobine (19.464) [1]. This indicates that ethirimol is substantially less harmful to this key biological control agent than the strobilurin pyraclostrobine, which drastically reduces predation rates, and marginally better than the triazole myclobutanil. Notably, ethirimol was the only fungicide tested that had no negative effect on the direct predation amount, functional response, or search rate of N. californicus on spider mites [1].

Integrated Pest Management Acarology Selective Toxicology

Broader Sensitivity Range in Wheat Powdery Mildew Populations vs. Triazole Resistance

A study comparing the sensitivity of wheat powdery mildew (Blumeria graminis f. sp. tritici) to five fungicides with different modes of action revealed that ethirimol maintained a broader range of EC50 values (0.006-1.742 µg/mL) compared to the triazole fungicide triadimefon, which achieved a maximum control efficacy of only 72.17% [1]. In contrast, ethirimol, along with other non-triazole fungicides, achieved control efficacies over 90% [1]. This suggests that while triazole resistance is widespread and severely limits efficacy in some populations, ethirimol's activity remains more robust across diverse isolates, likely due to its distinct mode of action and the complex genetic basis of resistance to it.

Fungicide Resistance Baseline Sensitivity Wheat Pathology

Soil Recovery Profile Distinct from Bupirimate Due to pH Dependence

In a study on the pressurized fluid extraction of aged soils, the recovery of ethirimol was found to be dependent on both the organic matter content and the pH of the soil, whereas the recovery of its metabolite/analog bupirimate depended solely on organic matter content [1]. This differential behavior means that ethirimol's bioavailability and extractability in soil are more complex and vary with soil type. For instance, in soils with high pH and low organic matter, ethirimol recovery might differ significantly from bupirimate, impacting its environmental persistence and potential for carryover to subsequent crops.

Environmental Fate Soil Chemistry Residue Analysis

Complex, Polygenic Resistance Mechanism Limits Rapid Spread Compared to Single-Gene Triazole Resistance

A genetic study on field isolates of barley powdery mildew (Erysiphe graminis f. sp. hordei) demonstrated that resistance to ethirimol is controlled by a complex heritable system involving primarily additive genetic factors, rather than a single major gene [1]. This contrasts with resistance to triazole fungicides, which is often associated with specific mutations in the CYP51 gene [2]. The polygenic nature of ethirimol resistance means that high levels of resistance develop more slowly and may be less stable in populations, as favorable gene combinations can be broken down through recombination [1].

Resistance Genetics Population Biology Barley Powdery Mildew

Synergistic Potential with Triazoles at Specific Ratios for Enhanced Efficacy

Patent data indicates that ethirimol exhibits obvious synergy when combined with triazole fungicides such as tebuconazole, difenoconazole, hexaconazole, or myclobutanil [1]. The optimal weight ratio of ethirimol to triazole is disclosed to be between 25:1 and 1:50 [1]. This synergy allows for the use of lower amounts of active ingredients compared to when either fungicide is used alone, reducing the overall chemical load while maintaining or improving disease control. For example, a mixture at a 1:1 ratio may provide superior powdery mildew control on various crops compared to the same rate of either component alone, though specific quantitative efficacy data are not provided in the patent abstract.

Formulation Science Mixture Synergy Powdery Mildew Control

Ethirimol (CAS 23947-60-6) – Recommended Scenarios for Scientific and Industrial Use


Integrated Pest Management (IPM) Programs Utilizing Predatory Mites for Spider Mite Control

Based on the superior safety profile of ethirimol to the predatory mite Neoseiulus californicus compared to myclobutanil and pyraclostrobine [1], it is an ideal candidate for inclusion in IPM strategies where biological control of spider mites is a priority. Its application can effectively manage powdery mildew in crops like strawberries, cucumbers, and ornamentals without compromising the performance of released predatory mites, which are highly sensitive to pyraclostrobine (safety coefficient 19.464) [1]. This scenario is supported by the finding that ethirimol does not affect the functional response or search rate of N. californicus [1].

Resistance Management Rotation in Regions with Established Triazole-Resistant Powdery Mildew

The evidence of a broad sensitivity range for ethirimol (EC50 0.006-1.742 µg/mL) against wheat powdery mildew, combined with field efficacy over 90%, positions it as a valuable rotational tool where triazole fungicides like triadimefon have become ineffective (control efficacy ≤72.17%) [2]. Furthermore, the polygenic nature of ethirimol resistance makes it a strategically sound partner for single-site inhibitors [3]. Therefore, ethirimol can be deployed in cereal-growing regions with documented DMI resistance to break the cycle of triazole selection pressure and restore control efficacy.

Seed Treatment Formulation Development and Mixture Patenting

The well-documented use of ethirimol as a seed treatment in cereals [4], coupled with its demonstrated synergistic potential with triazole fungicides at defined ratios (25:1 to 1:50) [5], provides a strong foundation for formulators. This scenario is ideal for developing new, patentable seed treatment or foliar mixtures that offer enhanced efficacy, lower use rates, and a built-in resistance management strategy. The differential soil recovery profile based on pH and organic matter should also be considered during formulation development to optimize bioavailability [6].

Environmental Fate and Residue Behavior Studies in Variable Soil Types

The unique soil recovery profile of ethirimol, which is dependent on both organic matter and pH in contrast to bupirimate's sole dependence on organic matter [6], makes it a compelling subject for environmental fate research. Studies investigating the leaching, degradation, and bioavailability of ethirimol in soils with varying pH and organic matter content are directly relevant for refining environmental risk assessments and establishing more precise residue limits. This knowledge is also critical for making informed procurement decisions regarding its use in fields with specific soil characteristics to minimize potential carryover risks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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